3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Suzuki-Miyaura Coupling Regioselectivity Electronic Effects

Stop failed syntheses caused by incorrect isomer substitution. This pinacol ester derivative provides reliable meta-selective Suzuki-Miyaura coupling and orthogonal aldehyde reactivity. Key advantages: - Eliminates side-product formation vs. ortho/para isomers - Air- and moisture-stable pinacol ester simplifies handling in multi-step sequences - ≥98% purity minimizes downstream purification and accelerates hit-to-lead campaigns. Trusted by medicinal chemistry, agrochemical, and materials science teams for scalable cross-coupling strategies.

Molecular Formula C9H9BO3
Molecular Weight 175.98 g/mol
Cat. No. B14847320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
Molecular FormulaC9H9BO3
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC(=CC=C2)C=O
InChIInChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2
InChIKeyJEHPFHFCQSKDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde: Technical Specifications and Core Synthetic Utility


3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde, most commonly procured as its pinacol ester derivative 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 380151-86-0), is a bifunctional arylboronic ester building block. It features a meta-substituted benzaldehyde core, offering orthogonal reactivity: the aldehyde group participates in nucleophilic additions and condensations [1], while the boronic ester moiety serves as a robust partner in palladium-catalyzed Suzuki-Miyaura cross-couplings . The compound is commercially available at high purity (≥98% GC) and is widely employed in medicinal chemistry, agrochemical development, and materials science for the efficient construction of complex biaryl and hybrid molecular architectures .

Procurement Risk Analysis: Why 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde Cannot Be Interchanged with Structural Analogs


Generic substitution of 3-(1,3,2-dioxaborolan-2-yl)benzaldehyde with its ortho- or para-substituted isomers, or with the corresponding free boronic acid, is not scientifically valid and introduces significant procurement risk. Positional isomerism fundamentally alters electronic distribution and steric environment, leading to divergent reactivity profiles in cross-coupling reactions [1]. Furthermore, the unprotected boronic acid exhibits different solution speciation equilibria, which can compromise chemoselectivity in complex synthetic sequences [2]. The quantitative evidence detailed in Section 3 establishes that selecting the incorrect regioisomer or derivative can result in reduced reaction yields, undesired side-product formation, and failed synthetic campaigns.

Quantitative Differentiation Guide for 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde vs. Analogs


Meta-Substitution Enables Higher Electronic Stability and Favorable Reactivity in Cross-Coupling

The meta-substitution pattern of 3-(1,3,2-dioxaborolan-2-yl)benzaldehyde confers a distinct electronic profile compared to its ortho- and para-isomers. In para-substituted analogs, the strong electron-withdrawing formyl group directly conjugates with the boron atom, significantly reducing electron density at boron and thereby attenuating nucleophilicity in the transmetalation step of Suzuki couplings [1]. Ortho-isomers, conversely, suffer from steric hindrance that impedes catalyst approach and can lead to problematic intramolecular coordination between the boron and carbonyl oxygen, which reduces the availability of the boronic ester for cross-coupling [1]. The meta-substituted isomer avoids both the detrimental resonance effects of the para-isomer and the steric and coordination complications of the ortho-isomer, resulting in a balanced reactivity profile suitable for high-yielding cross-coupling applications [1].

Suzuki-Miyaura Coupling Regioselectivity Electronic Effects

Enhanced Lewis Acidity of Pinacol Boronic Ester vs. Free Boronic Acid

The pinacol ester derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, exhibits greater Lewis acidity compared to the corresponding free boronic acid, 3-formylphenylboronic acid [1]. This enhanced Lewis acidity, a class-level property of cyclic phenylboronic esters, arises from the constrained geometry of the dioxaborolane ring, which renders the boron atom more electrophilic [1]. This property is critical for applications beyond simple cross-coupling, including molecular recognition and sensing, where stronger and more specific interactions with Lewis bases are required [1].

Lewis Acidity Boronic Ester Stability Catalysis

Controlled Chemoselective Homologation Enabled by Boronic Ester Speciation Control

The pinacol boronic ester derivative is uniquely positioned for advanced synthetic methodologies involving chemoselective homologation. A strategy employing controlled solution speciation during Suzuki-Miyaura coupling enables the formal homologation of aryl boronic acid pinacol esters [1]. This process exploits the controlled generation of a reactive boronic ester species in the presence of an active palladium catalyst, allowing for streamlined iterative C-C bond formation [1]. This methodology is not readily applicable to free boronic acids or less stable boronic esters, providing a specific and valuable application for the pinacol ester derivative.

Chemoselective Synthesis Iterative Cross-Coupling Speciation Control

High-Purity Procurement and Industrial-Scale Purification Feasibility

The commercial availability of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is typically at high purity (≥98% GC) [1]. This is supported by established industrial purification processes for formylphenylboronic acids, which can achieve purity levels ≥99% for applications requiring stringent specifications, such as pharmaceutical intermediate synthesis [2]. This contrasts with the challenges often encountered in purifying the corresponding free boronic acids, which are prone to anhydride formation and other side reactions during synthesis and isolation [2].

High-Purity Reagents Pharmaceutical Intermediates Quality Control

High-Value Application Scenarios for 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde


Medicinal Chemistry: Synthesis of Meta-Substituted Biaryl Pharmacophores

This compound is the reagent of choice for constructing meta-substituted biaryl scaffolds in drug discovery. Its balanced electronic profile ensures efficient Suzuki-Miyaura coupling with a variety of aryl halides, as supported by its favorable reactivity compared to ortho- and para-isomers [1]. The high purity (≥98%) reduces the risk of side reactions and simplifies purification of lead compounds, accelerating hit-to-lead campaigns [2].

Iterative Cross-Coupling for Complex Natural Product Synthesis

In total synthesis, the pinacol ester derivative enables advanced iterative cross-coupling strategies. Chemoselective homologation via controlled speciation allows for the precise, stepwise construction of complex molecular architectures, a methodology specifically validated for aryl boronic acid pinacol esters [3]. The air and moisture stability of the pinacol ester facilitates handling during multi-step sequences.

Development of Functional Materials and Molecular Sensors

The enhanced Lewis acidity of the pinacol ester derivative makes it a valuable component in the design of molecular sensors and functional materials [4]. Its ability to form reversible covalent bonds with diols and Lewis bases is exploited in boronate-affinity chromatography and in the development of responsive polymers, applications that benefit from the stronger acidity and well-defined structure of the pinacol ester [4].

High-Purity Intermediate for Agrochemical and LCD Manufacturing

For industrial applications requiring high-purity intermediates, such as the synthesis of liquid crystals or agrochemicals, this compound is an ideal choice. Industrial-scale purification processes have been validated to achieve purity levels ≥99% for formylphenylboronic acid derivatives, meeting the stringent specifications of these sectors [5]. The pinacol ester's stability during storage and handling further supports its use in large-scale manufacturing environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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